molecular formula C20H19F3N6O2 B2509208 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1040677-27-7

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No.: B2509208
CAS No.: 1040677-27-7
M. Wt: 432.407
InChI Key: PYXAPAZDJKCZPA-UHFFFAOYSA-N
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Description

The compound 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a chemical entity of significant interest in various scientific fields due to its complex structure and potential applications. This compound features multiple functional groups, including piperazine and tetrazole moieties, which contribute to its unique chemical behavior and potential biological activity.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone can be achieved through a multi-step process:

  • Step 1: Synthesis of 1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methanol by reacting 3,4-difluoroaniline with sodium azide and triethyl orthoformate.

  • Step 2: Formation of 1-(4-(chloromethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone by reacting 2-(2-fluorophenoxy)acetic acid with thionyl chloride, followed by coupling with N-methylpiperazine.

  • Step 3: Final coupling of 1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methanol with 1-(4-(chloromethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone.

  • Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as temperature, solvent, and catalyst choice is crucial. Typically, the reactions are carried out under an inert atmosphere to avoid oxidation and contamination.

Chemical Reactions Analysis

  • Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions at the tetrazole ring.

  • Reduction: The carbonyl group can be reduced to alcohols under suitable conditions.

  • Substitution: The fluorine atoms on the phenyl rings and the tetrazole can participate in electrophilic and nucleophilic substitution reactions.

  • Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Reagents such as halogens, amines, or thiols under appropriate conditions.

  • Major Products:

  • From oxidation: Corresponding ketones or acids.

  • From reduction: Alcohol derivatives.

  • From substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is explored in several research domains:

  • Chemistry: As a starting material or intermediate in the synthesis of more complex molecules.

  • Medicine: Investigated for potential therapeutic effects, possibly in areas like anti-inflammatory or anti-cancer research.

  • Industry: Potential use as a chemical precursor for the synthesis of novel materials or pharmaceuticals.

Mechanism of Action

The exact mechanism by which this compound exerts its biological effects is subject to ongoing research. the presence of the piperazine ring suggests potential interaction with G-protein coupled receptors (GPCRs), while the tetrazole ring may interact with various enzymes or receptor sites.

  • Molecular Targets and Pathways:

  • GPCRs, which play a role in numerous physiological processes.

  • Enzymes that may be inhibited or activated by the tetrazole and fluorophenyl groups.

Comparison with Similar Compounds

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone can be compared to other compounds with similar functional groups:

  • Similar Compounds:

  • 1-(4-(benzyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone: Lacks the tetrazole ring, potentially reducing biological activity.

  • 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone: Has a phenyl instead of a difluorophenyl group, which might alter its interaction with biological targets.

Properties

IUPAC Name

1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O2/c21-15-6-5-14(11-17(15)23)29-19(24-25-26-29)12-27-7-9-28(10-8-27)20(30)13-31-18-4-2-1-3-16(18)22/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXAPAZDJKCZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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